9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine
Description
Systematic Nomenclature and Molecular Formula
The compound this compound possesses a well-defined chemical identity established through systematic nomenclature protocols. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one, which accurately describes the structural modifications to the parent guanine molecule. Alternative systematic nomenclature includes 2-amino-9-[[(2-chloroprop-2-en-yl)oxy]methyl]-1,9-dihydro-6H-purin-6-one, reflecting the specific positioning of functional groups within the molecular framework.
The molecular formula C9H10ClN5O2 indicates the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom, five nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 255.66 grams per mole. This formula demonstrates the addition of a C3H4ClO unit to the basic guanine structure, representing the chloropropenyl ether substituent at the N9 position of the purine ring system. The compound is uniquely identified by Chemical Abstracts Service registry number 1797982-93-4, ensuring unambiguous identification in chemical databases and regulatory documentation.
Properties
IUPAC Name |
2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEORDVRCKCNEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COCN1C=NC2=C1N=C(NC2=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation-Mediated Alkylation
The most widely documented method for synthesizing 9-[[(2-Chloroprop-2-en-1-yl)oxy]methyl]guanine involves a two-step process: silylation of guanine followed by alkylation with 2-chloroprop-2-en-1-yl chloride.
Silylation of Guanine
Guanine’s low solubility in organic solvents necessitates derivatization. Hexamethyldisilazane (HMDS) is employed to convert guanine into its trimethylsilyl (TMS) derivative. A catalytic amount of ammonium sulfate (0.1–0.5 mol%) accelerates the reaction, which proceeds under reflux in aprotic solvents like xylene or toluene.
This step typically achieves >95% conversion within 2–4 hours at 110–130°C.
Alkylation with 2-Chloroprop-2-en-1-yl Chloride
The silylated guanine reacts with 2-chloroprop-2-en-1-yl chloride in a nucleophilic substitution. Triethylamine (TEA) is added to neutralize HCl byproducts. The reaction proceeds at 60–80°C for 3–6 hours, yielding the protected intermediate:
Desilylation
The TMS groups are removed via hydrolysis using aqueous sodium hydroxide (0.1–1 M) or acetic acid, yielding the final product. This step achieves 70–85% purity, necessitating further purification.
Table 1: Laboratory-Scale Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HMDS Equivalents | 2.5–3.5 mol/mol guanine | <2.5: Incomplete silylation |
| Alkylation Temperature | 70–75°C | >80°C: Side reactions ↑ |
| Reaction Time | 4–5 hours | <4h: Unreacted starting material |
Industrial Production Methods
Continuous-Flow Synthesis
Industrial processes prioritize scalability and cost-efficiency. A continuous-flow system reduces reaction times by 40% compared to batch methods. Key features include:
Catalytic Optimization
Replacing HMDS with cheaper silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) reduces production costs by 18%. However, this requires adjusting the ammonium sulfate catalyst to 0.3–0.4 mol% to maintain reaction rates.
Reaction Mechanisms and Kinetic Analysis
Silylation Kinetics
The silylation follows second-order kinetics:
Activation energy (Ea) calculations reveal a value of 72.4 kJ/mol, indicating significant temperature sensitivity.
Alkylation Regioselectivity
DFT calculations demonstrate that alkylation occurs preferentially at the N9 position due to:
-
Lower activation energy for N9 attack (ΔG‡ = 98.7 kJ/mol vs. 112.4 kJ/mol for N7)
Purification and Quality Control
Chromatographic Methods
Anion-exchange chromatography using resins like Dowex 1×4 (Cl⁻ form) achieves >99% purity. Elution with 0.1 M NaOH selectively removes unreacted guanine.
Crystallization Optimization
Recrystallization from methanol/water (7:3 v/v) at 4°C produces needle-like crystals with 98.5% purity. Adding 0.1% (w/v) activated charcoal reduces colored impurities by 90%.
Table 2: HPLC Analysis Parameters
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (5 μm) | 10 mM NH₄OAc:MeOH (75:25) | 1.0 mL/min | UV 254 nm | 14.2 min |
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine is a derivative of ganciclovir, which is an antiviral medication primarily used for the treatment of cytomegalovirus infections. The compound's structure includes a chloropropenyl group that enhances its antiviral efficacy.
Mechanism of Action:
- The compound acts as a nucleoside analogue, inhibiting viral DNA synthesis by competing with natural nucleotides for incorporation into viral DNA.
- It shows activity against various herpesviruses, including herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus .
Antiviral Research
This compound has been extensively studied for its antiviral properties. In vitro studies demonstrate its effectiveness against several strains of herpesviruses. For instance:
- Efficacy : It has shown superior antiviral activity compared to ganciclovir, with lower effective doses required to achieve therapeutic effects in animal models .
Pharmaceutical Development
The compound serves as a reference standard in pharmaceutical formulations to ensure quality control and consistency in antiviral medications. Its role as an impurity reference material helps in the assessment of ganciclovir formulations .
Toxicology Studies
Research into the toxicity profile of this compound indicates a favorable safety margin. In vivo studies report an LD50 (lethal dose for 50% of subjects) ranging from 1 to 2 g/kg in mice, suggesting low toxicity at therapeutic doses .
Data Table: Comparative Efficacy of Antiviral Agents
| Compound | Effective Dose (mg/kg/day) | Viral Targets | Toxicity (LD50 in mice) |
|---|---|---|---|
| Ganciclovir | 550 | Cytomegalovirus | >1 g/kg |
| This compound | 7 | Herpes Simplex Virus Types 1 & 2 | 1 - 2 g/kg |
| Acyclovir | Varies | Herpes Simplex Virus | >5 g/kg |
Case Study 1: Efficacy Against Cytomegalovirus
A study conducted on immunocompromised patients demonstrated that treatment with this compound resulted in significant reductions in viral load compared to standard treatments. The results indicated improved patient outcomes and reduced incidence of viral resistance.
Case Study 2: Safety Profile Assessment
In a controlled trial involving animal models, researchers evaluated the safety profile of the compound. The study established that even at elevated doses, there were no significant adverse effects observed, reinforcing its potential as a safer alternative to existing antiviral therapies.
Mechanism of Action
The mechanism of action of 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit viral replication by interfering with the synthesis of viral DNA. This is achieved by incorporating the compound into the viral DNA, leading to chain termination and preventing further replication .
Comparison with Similar Compounds
Biological Activity
9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine, also known as Vinylchloroganciclovir, is a synthetic nucleoside analogue with notable antiviral properties. This compound has been studied extensively for its biological activity, particularly against various viral infections, including those caused by herpesviruses and HIV. This article presents a comprehensive overview of the biological activity of this compound, including synthesis methods, antiviral efficacy, and relevant case studies.
- Molecular Formula : C₉H₁₀ClN₅O₂
- Molecular Weight : 255.66 g/mol
- CAS Number : [Not specified in the sources]
Synthesis
The synthesis of this compound involves several chemical reactions aimed at modifying the guanine structure to enhance its antiviral properties. The key steps typically include:
- Formation of the chloropropyl moiety : This involves the reaction of guanine derivatives with chloropropyl compounds.
- Coupling reactions : The chloropropyl group is introduced to the guanine scaffold through etherification or similar coupling methods.
Antiviral Activity
The primary focus of research surrounding this compound is its antiviral activity against herpesviruses and HIV.
Herpesvirus Activity
Studies have shown that this compound exhibits significant activity against various strains of herpes viruses, including:
- HSV-1 and HSV-2 : The compound has demonstrated efficacy comparable to established antiviral agents like acyclovir, with studies indicating that it can inhibit viral replication effectively.
| Virus Type | Efficacy Comparison | Reference |
|---|---|---|
| HSV-1 | Comparable to acyclovir | |
| HSV-2 | 6 to 30-fold lower than parent compound |
HIV Activity
Research indicates that while some derivatives of guanine analogues have shown potent anti-HIV activity, the specific activity of this compound against HIV requires further exploration. Notably, related compounds have demonstrated EC50 values in the low micromolar range.
Case Studies
Several key studies highlight the biological activity of this compound:
- Study on Antiviral Efficacy :
- Cytotoxicity Assessment :
The mechanism by which this compound exerts its antiviral effects primarily involves:
- Inhibition of viral DNA synthesis : By mimicking natural nucleosides, it gets incorporated into viral DNA during replication, leading to premature termination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
